molecular formula C16H12N4 B11180345 [1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)- CAS No. 848053-13-4

[1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)-

Cat. No.: B11180345
CAS No.: 848053-13-4
M. Wt: 260.29 g/mol
InChI Key: MFGLHCQIDUPISR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the [1,2,4]triazolo[4,3-c]quinazoline system and elimination of a water molecule . The Dimroth rearrangement, catalyzed by water, then converts the intermediate to the desired 2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis may be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline stands out due to its specific structural features and the presence of the p-tolyl group, which enhances its chemical stability and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

848053-13-4

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C16H12N4/c1-11-6-8-12(9-7-11)15-18-16-13-4-2-3-5-14(13)17-10-20(16)19-15/h2-10H,1H3

InChI Key

MFGLHCQIDUPISR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2

Origin of Product

United States

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